

Salvigenin: A Technical Guide to its Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Salvigenin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvigenin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **salvigenin**, with a focus on its underlying mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

Salvigenin is chemically known as 5-hydroxy-6,7,4'-trimethoxyflavone. Its structure consists of a flavone backbone with methoxy groups at positions 6, 7, and 4', and a hydroxyl group at position 5.^{[1][2]} This substitution pattern confers a high degree of hydrophobicity to the molecule.^{[1][2]}

Table 1: Chemical Identifiers and Properties of **Salvigenin**

Property	Value	Source(s)
IUPAC Name	5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one	[1]
Synonyms	5-Hydroxy-6,7,4'-trimethoxyflavone, 7-O-Methylpectolinarigenin, Psathyrotin	[1][3]
CAS Number	19103-54-9	[3]
Chemical Formula	C ₁₈ H ₁₆ O ₆	[1]
Molecular Weight	328.32 g/mol	[3]
Melting Point	185-187 °C	[4]
Appearance	Pale yellow crystals	[4]
Solubility	Practically insoluble in water. [1][2] Soluble in DMSO (16.67 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][5]	[1][2][3][5]
logP	3.36 (Predicted)	[2]
pKa (Strongest Acidic)	7.94 (Predicted)	[2]
Polar Surface Area	74.22 Å ² (Predicted)	[2]

Spectroscopic Data

The structural elucidation of **salvigenin** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **Salvigenin**

Technique	Data	Source(s)
¹ H-NMR (600 MHz, CDCl ₃)	δ 12.77 (s, 1H, 5-OH), 7.82 (d, J = 9.0 Hz, 2H, H-2', H-6'), 7.00 (d, J = 9.0 Hz, 2H, H-3', H-5'), 6.58 (s, 1H, H-3), 6.54 (s, 1H, H-8), 3.96 (s, 3H, OMe), 3.94 (s, 3H, OMe), 3.89 (s, 3H, OMe)	[4]
¹³ C-NMR	A comprehensive list of chemical shifts has been reported in the literature.	[6]
UV-Vis (Methanol)	λ _{max} at 277 and 333 nm	[6]
Mass Spectrometry (HR-APCI-TOF-MS)	m/z 329.1016 [M+H] ⁺	[4]
Infrared (IR)	ν _{max} : 1635 (C=O), 1600, 830 cm ⁻¹	[6]

Experimental Protocols

Isolation and Purification of Salvigenin from *Achillea wilhelmsii*

The following is a representative protocol for the isolation and purification of **salvigenin**, based on methodologies described in the literature.[7]

1. Extraction:

- Air-dried aerial parts of *Achillea wilhelmsii* are powdered.
- The powdered plant material is sequentially extracted with n-hexane, dichloromethane, acetone, and methanol using a Soxhlet apparatus.
- The dichloromethane extract is concentrated under reduced pressure.

2. Chromatographic Purification:

- A portion of the dried dichloromethane extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of chloroform:methanol:water.
- A resulting fraction (DCM2) is further fractionated by silica gel column chromatography using a gradient of n-hexane:ethyl acetate.
- The fraction labeled DCM2-F is then purified by semi-preparative HPLC with a methanol-water gradient to yield pure **salvigenin**.

3. Structure Elucidation:

- The purity and structure of the isolated **salvigenin** are confirmed by spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, and mass spectrometry, and by comparison with published data.

General Spectroscopic Procedures

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a Bruker spectrometer at frequencies of 400 or 600 MHz for ^1H and 100 or 150 MHz for ^{13}C . Chemical shifts are referenced to the residual solvent signal.[\[1\]](#)
- Mass Spectrometry: High-resolution mass spectra can be obtained using an LTQ Orbitrap XL mass spectrometer with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[\[4\]](#)

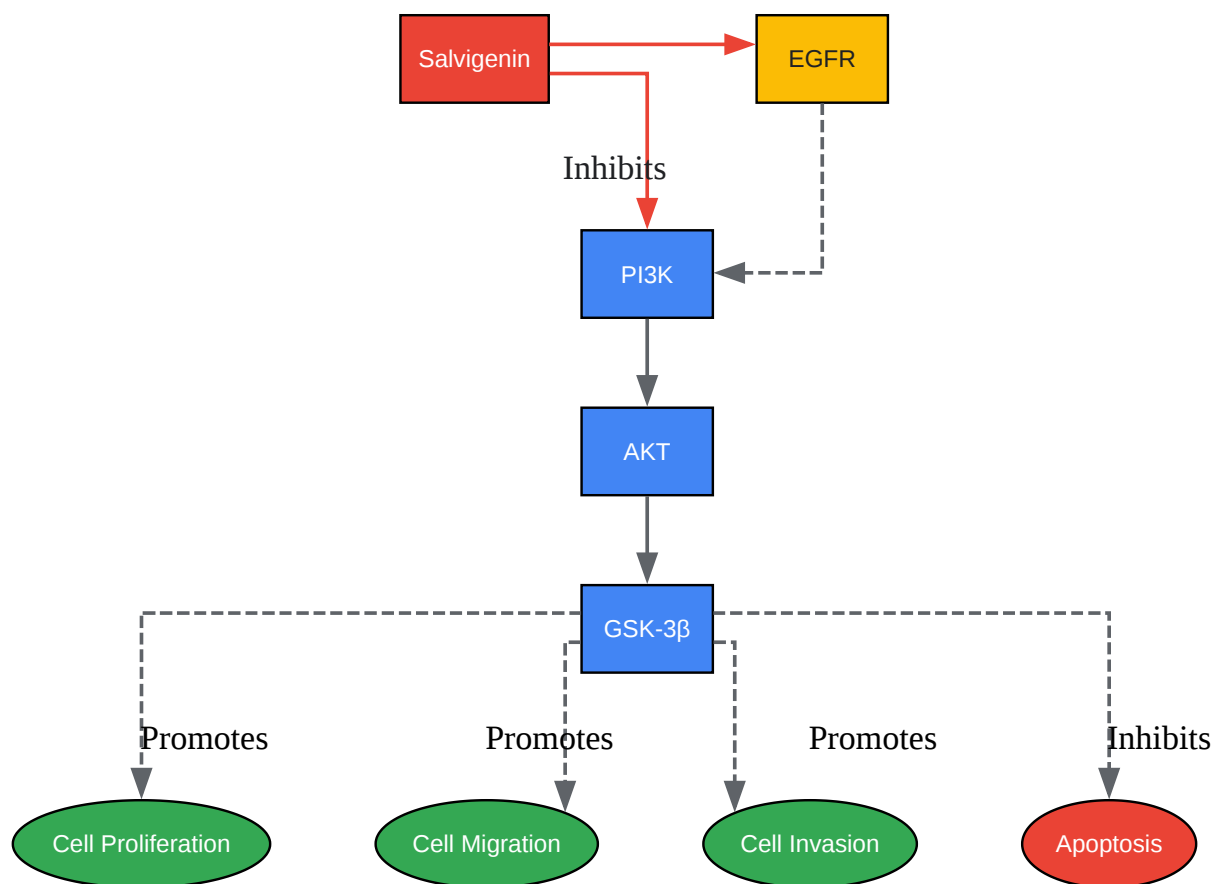
Biological Activity and Signaling Pathways

Salvigenin exhibits a range of biological activities, including neuroprotective, antitumor, and immunomodulatory effects.[\[3\]](#) A key mechanism underlying its anticancer properties is the inhibition of the PI3K/AKT/GSK-3 β signaling pathway.[\[2\]](#)

Inhibition of the PI3K/AKT/GSK-3 β Signaling Pathway

Salvigenin has been shown to suppress the proliferation, migration, and invasion of cancer cells by inactivating the PI3K/AKT/GSK-3 β pathway.[\[2\]](#) In some cancers, this inhibition is initiated by the suppression of the upstream Epidermal Growth Factor Receptor (EGFR).[\[1\]](#)

This pathway is a critical regulator of cell growth, survival, and metabolism. By inhibiting this pathway, **salvigenin** can induce apoptosis and enhance the chemosensitivity of cancer cells.[2]

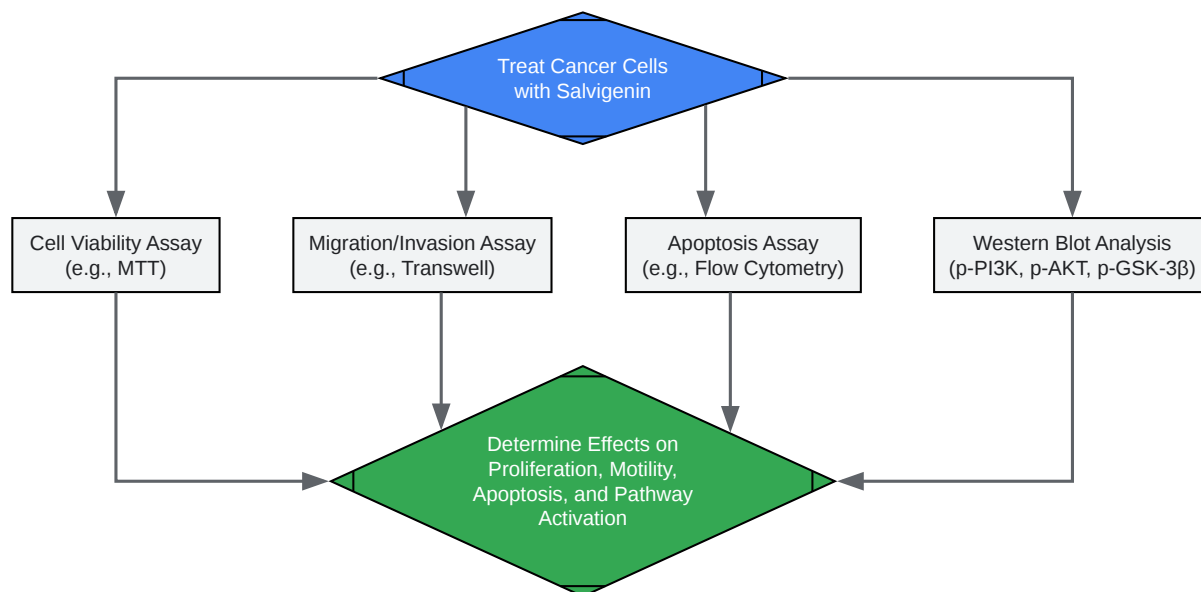


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Caption: **Salvigenin** inhibits the EGFR/PI3K/AKT/GSK-3β signaling pathway.

Experimental Workflow for Assessing Biological Activity

A typical workflow to investigate the biological effects of **salvigenin** on cancer cells is as follows:



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Caption: Experimental workflow for evaluating **salvigenin**'s anticancer effects.

Conclusion

Salvigenin is a promising natural product with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways, such as the PI3K/AKT/GSK-3 β cascade, makes it a compelling candidate for further investigation in the context of drug discovery, particularly in the development of novel anticancer therapeutics. This guide provides a foundational understanding of **salvigenin** for researchers and professionals aiming to explore its therapeutic potential.

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- To cite this document: BenchChem. [Salvigenin: A Technical Guide to its Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681415#salvigenin-structure-and-chemical-properties]

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